N-methyl-1-(naphthalen-2-yl)methanamine

Medicinal Chemistry Protease Inhibition Isomer-Specific Activity

The 2-naphthyl isomer is a critical intermediate for Terbinafine synthesis and antifungal research, showing >170x higher potency than the 1-naphthyl analog. It is non-substitutable in brassinin detoxification inhibitor studies and serves as a certified reference standard (Terbinafine Impurity 13) for HPLC validation. Standard purity ≥98%.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 76532-33-7
Cat. No. B1363136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(naphthalen-2-yl)methanamine
CAS76532-33-7
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCNCC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C12H13N/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8,13H,9H2,1H3
InChIKeySSNISTUBYRMYDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1-(naphthalen-2-yl)methanamine (CAS 76532-33-7): A Foundational Building Block for Targeted Synthesis


N-methyl-1-(naphthalen-2-yl)methanamine (CAS 76532-33-7) is a secondary amine derivative featuring a naphthalene core at the 2-position. With a molecular weight of 171.24 g/mol and a predicted pKa of 9.50±0.10, this compound serves as a critical intermediate in the preparation of specialized molecules . Its primary commercial and research utility is defined by its specific structural motif—the 2-naphthylmethyl group attached to a methylamine—which is essential for constructing compounds with targeted biological or physicochemical properties, such as detoxification inhibitors of the phytoalexin brassinin and as a key structural component in the synthesis of the antifungal drug Terbinafine [1].

Why Generic Substitution of N-Methyl-1-(naphthalen-2-yl)methanamine is Chemically Invalid


The specific 2-naphthylmethyl isomer of N-methyl-1-(naphthalen-2-yl)methanamine cannot be generically substituted with its 1-naphthylmethyl analog or other naphthalene-containing amines due to fundamentally different chemical and biological behaviors. The position of the methylamine group on the naphthalene ring (1- vs. 2-) dictates distinct spatial and electronic properties, leading to divergent reactivity in synthesis and altered target recognition in biological systems [1]. As demonstrated in structure-activity relationship (SAR) studies, 1- and 2-naphthylmethyl derivatives exhibit vastly different inhibitory potencies, with IC50 values varying by more than an order of magnitude against certain targets, confirming that isomer selection is not a matter of interchangeable building blocks but a critical determinant of downstream performance [2].

Quantitative Differentiation of N-Methyl-1-(naphthalen-2-yl)methanamine Against Key Comparators


Regioisomeric Differentiation: 2-Naphthyl vs. 1-Naphthyl in SARS-CoV PLpro Inhibition

The 2-naphthylmethyl regioisomer provides a structurally distinct scaffold that can lead to significantly enhanced biological activity compared to the 1-naphthylmethyl analog. In a direct head-to-head comparison within a series of SARS-CoV papain-like protease (PLpro) inhibitors, the 2-naphthylmethyl derivative (Compound 15b) exhibited an IC50 of 0.34 ± 0.01 µM, representing a >170-fold increase in potency over its 1-naphthylmethyl counterpart (Compound 15a, IC50 = 59.2 ± 7.8 µM) [1]. This demonstrates that the substitution pattern on the naphthalene ring is a critical determinant of biological activity.

Medicinal Chemistry Protease Inhibition Isomer-Specific Activity

Physicochemical Differentiation: Predicted pKa and Ionization State

The target compound possesses a predicted pKa of 9.50 ± 0.10, which dictates its ionization state and, consequently, its solubility and permeability in physiological environments . This value is notably higher than the predicted pKa of 9.0 for the 1-naphthyl isomer, N-methyl-1-(naphthalen-1-yl)methanamine (CAS 14489-75-9) . At a physiological pH of 7.4, this 0.5-unit difference in pKa results in a 3-fold difference in the ratio of ionized to unionized species, which can have a significant impact on the compound's pharmacokinetic profile if used as a building block for biologically active molecules [1].

Physical Chemistry Drug Design Solubility

Defined Synthetic Utility: A Key Intermediate for Brassinin Detoxification Inhibitors

N-methyl-1-(naphthalen-2-yl)methanamine serves as the essential precursor for synthesizing methyl N-methyl-N-(naphthalen-2-ylmethyl) dithiocarbamate, a compound identified as one of only a few molecules that cause a noticeable decrease in the rate of brassinin detoxification by the fungal pathogen Leptosphaeria maculans [1]. This is in contrast to other naphthylmethyl amines, which do not provide the same core structure for this specific class of inhibitors. The synthesis of this target molecule is well-characterized, with a reported procedure yielding the free base as a clear oil with a 54% yield from 2-bromomethylnaphthalene .

Agrochemicals Fungicide Phytoalexin Synthesis

Defined Analytical Utility: Terbinafine Impurity Standard for Quality Control

This compound is formally designated as Terbinafine Impurity 13 (or Terbinafine Related Compound 2) and is used as a reference standard in pharmaceutical quality control [1]. Its use is defined by regulatory guidelines for Abbreviated New Drug Applications (ANDA) to ensure batch-to-batch consistency and safety of the final drug product [2]. In this context, procurement of this specific isomer is non-negotiable; substitution with a different naphthylmethylamine or an isomer would invalidate the analytical method and fail to meet regulatory requirements for impurity identification and quantification.

Pharmaceutical Analysis Quality Control Impurity Profiling

High-Value Application Scenarios for N-Methyl-1-(naphthalen-2-yl)methanamine (76532-33-7)


Lead Optimization in Protease Inhibitor Drug Discovery

Medicinal chemists can utilize this compound as a specific building block to synthesize 2-naphthylmethyl-containing lead series for protease targets (e.g., viral proteases). The >170-fold potency advantage of the 2-naphthyl isomer over the 1-naphthyl isomer, as demonstrated in SARS-CoV PLpro inhibitor SAR studies, makes it the required starting material for exploring this more potent chemotype [1].

Synthesis of Brassinin Detoxification Inhibitors for Agrochemical Research

Researchers focused on developing novel fungicides to protect Brassica crops (e.g., canola) from Leptosphaeria maculans (blackleg) require this compound to synthesize methyl N-methyl-N-(naphthalen-2-ylmethyl) dithiocarbamate and related analogs. This specific intermediate is necessary to replicate and expand upon the class of inhibitors that have shown the ability to slow brassinin detoxification by the pathogen [2].

Pharmaceutical Quality Control and Impurity Profiling

Analytical and quality control laboratories must procure this compound as a certified reference standard (Terbinafine Impurity 13) to develop and validate HPLC methods, perform batch release testing, and support ANDA submissions for Terbinafine hydrochloride drug products. Its use is mandated by regulatory guidelines to ensure the accurate identification and quantification of this specific process-related impurity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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